molecular formula C18H15NO2 B14498420 N-Acetyl-N-(anthracen-1-YL)acetamide CAS No. 63512-10-7

N-Acetyl-N-(anthracen-1-YL)acetamide

Cat. No.: B14498420
CAS No.: 63512-10-7
M. Wt: 277.3 g/mol
InChI Key: RAZSRFBYMXJDFI-UHFFFAOYSA-N
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Description

N-Acetyl-N-(anthracen-1-yl)acetamide is a substituted acetamide featuring an anthracene moiety at the N-position. These compounds are characterized by extended aromatic systems, which confer unique electronic and steric properties.

Properties

CAS No.

63512-10-7

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

N-acetyl-N-anthracen-1-ylacetamide

InChI

InChI=1S/C18H15NO2/c1-12(20)19(13(2)21)18-9-5-8-16-10-14-6-3-4-7-15(14)11-17(16)18/h3-11H,1-2H3

InChI Key

RAZSRFBYMXJDFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC2=CC3=CC=CC=C3C=C21)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(anthracen-1-YL)acetamide typically involves the reaction of anthracene-1-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve anthracene-1-amine in a suitable solvent such as dichloromethane.
  • Add acetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(anthracen-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Substituted anthracene derivatives.

Scientific Research Applications

N-Acetyl-N-(anthracen-1-YL)acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(anthracen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Molecular Weight Key Substituents Functional Groups Key Spectral Data (IR/NMR)
N-Acetyl-N-(anthracen-1-yl)acetamide* ~280–300 Anthracene, acetyl C=O (amide), NH Not explicitly reported
N-Acetyl-N-(naphthalen-1-yloxy)phenylacetamide (6a) 404.1359 Naphthalen-1-yloxy, triazole C=O (amide), C-O, triazole IR: 1671 cm⁻¹ (C=O), 1H NMR: δ 5.38 (NCH₂CO)
N-Acetyl-N-(dihydrophenanthrenyl)acetamide (11) Not reported Dihydrophenanthrene, methoxy C=O (amide), CN, CH₃O ¹H NMR: δ 2.88 (C-9 protons), 3.72 (CH₃O)
N-Acetyl-N-(2-methoxyphenyl)acetamide (2a) ~280 2-Methoxyphenyl C=O (amide), CH₃O IR: 1671 cm⁻¹ (C=O), ¹H NMR: δ 3.72 (CH₃O)
N-(Adamantan-1-yl)-2-(dimethylamino)acetamide ~290 Adamantane, dimethylamino C=O (amide), N(CH₃)₂ Not explicitly reported
Trifluoro-N-methylanthracene acetamide (21) 333.27 Trifluoromethyl, anthraquinone C=O (amide), CF₃ Not explicitly reported

*Hypothetical structure based on analogous compounds.

Electronic and Steric Effects

  • Aromatic Systems : Anthracene derivatives exhibit extended conjugation, leading to redshifted UV-Vis absorption compared to naphthalene or phenanthrene analogs. For example, the dihydrophenanthrene in compound 11 reduces conjugation, altering electronic properties .
  • Steric Hindrance : Adamantane-containing compounds (e.g., 16 ) introduce significant steric bulk, reducing solubility in polar solvents but enhancing stability in hydrophobic environments .

Research Findings and Trends

  • Synthetic Methods : Copper-catalyzed 1,3-dipolar cycloaddition (e.g., 6a–6c ) is a versatile route for triazole-containing acetamides, achieving yields >80% .
  • DFT Insights : Perpendicular alignment of amide and aryl planes in 2a reduces steric strain, favoring planar transition states in reactions .
  • Market Trends : Trifluoro derivatives (e.g., 21 ) are gaining traction in pharmaceuticals due to enhanced metabolic stability .

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